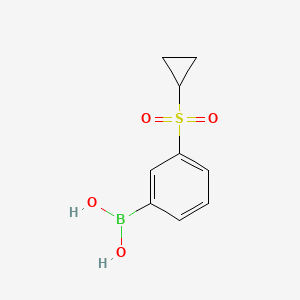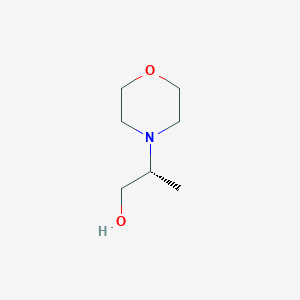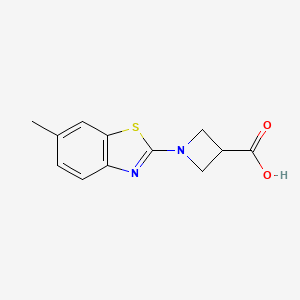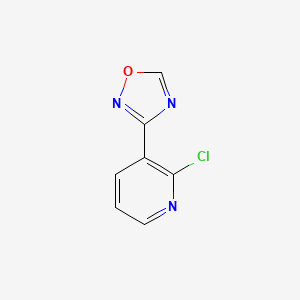
(3-(Cyclopropylsulfonyl)phenyl)boronic acid
説明
“(3-(Cyclopropylsulfonyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1020204-12-9 . Its molecular weight is 226.06 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H11BO4S/c11-10 (12)7-2-1-3-9 (6-7)15 (13,14)8-4-5-8/h1-3,6,8,11-12H,4-5H2 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
The compound has a molecular weight of 226.06 . The density is 1.5±0.1 g/cm³, and it has a boiling point of 484.4±55.0 °C at 760 mmHg .科学的研究の応用
Reactivity Studies
- Kinetic Reactivity with Diols : Boronic acids, including phenylboronic acids, exhibit significant reactivity with diols. This is essential for understanding their chemical behavior in various reactions (Watanabe et al., 2013).
Catalysis
- Boronic Acid Catalysis : Boronic acids, including phenyl derivatives, are increasingly used as catalysts in various organic reactions. They can activate hydroxy functional groups, leading to transformations into useful products (Hall, 2019).
- Enantioselective Aza-Michael Additions : Phenylboronic acids are used in catalyzing highly enantioselective aza-Michael additions, indicating their potential in asymmetric synthesis (Hashimoto et al., 2015).
Optical Modulation and Sensing
- Optical Modulation with Carbon Nanotubes : Phenyl boronic acids can modify the optical properties of carbon nanotubes, highlighting their role in developing advanced sensing materials (Mu et al., 2012).
- Fluorescence Recognition of Ions : Phenylboronic acid derivatives have been utilized in the development of fluorescent probes for ion detection, showcasing their application in biochemical sensing (Selvaraj et al., 2019).
Drug Delivery and Biomedical Applications
- Polymeric Carrier for Drug Delivery : Boronic acid-containing drugs, such as bortezomib, are encapsulated in polymeric carriers for improved pharmacokinetics and targeted drug release, demonstrating the significance of boronic acids in drug delivery systems (Kim et al., 2020).
- Chemosensors for Biological Active Substances : Boronic acids interact with diols to form rings, which can be used as chemosensors to probe carbohydrates and bioactive substances. This highlights their importance in medical diagnostics (Huang et al., 2012).
Synthetic Applications
- Synthesis of Heterocyclic Boronic Acids : While not directly about (3-(Cyclopropylsulfonyl)phenyl)boronic acid, this research provides insights into the synthesis and applications of a range of heterocyclic boronic acids, indicating the broad scope of boronic acid chemistry (Tyrrell & Brookes, 2003).
Safety and Hazards
作用機序
Target of Action
Boronic acids, including (3-(cyclopropylsulfonyl)phenyl)boronic acid, are commonly used in suzuki–miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, (3-(Cyclopropylsulfonyl)phenyl)boronic acid interacts with its target through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The reaction is facilitated by the mild and functional group tolerant conditions, and the relatively stable nature of the organoboron reagent .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which (3-(Cyclopropylsulfonyl)phenyl)boronic acid participates, is a key biochemical pathway in synthetic chemistry . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of many organic compounds .
Pharmacokinetics
Boronic acids are generally known for their stability and ease of handling, which can influence their bioavailability .
Result of Action
The result of the action of (3-(Cyclopropylsulfonyl)phenyl)boronic acid in the Suzuki–Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This is a crucial step in the synthesis of many organic compounds, including pharmaceuticals and materials .
Action Environment
The action of (3-(Cyclopropylsulfonyl)phenyl)boronic acid can be influenced by environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its tolerance to various reaction conditions . Additionally, boronic acids are generally environmentally benign , suggesting that they may have minimal impact on the environment.
特性
IUPAC Name |
(3-cyclopropylsulfonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4S/c11-10(12)7-2-1-3-9(6-7)15(13,14)8-4-5-8/h1-3,6,8,11-12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGRCJSXOCMCCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)C2CC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681875 | |
| Record name | [3-(Cyclopropanesulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Cyclopropylsulfonyl)phenyl)boronic acid | |
CAS RN |
1020204-12-9 | |
| Record name | [3-(Cyclopropanesulfonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1422035.png)

![8-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1422037.png)



![7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B1422046.png)
